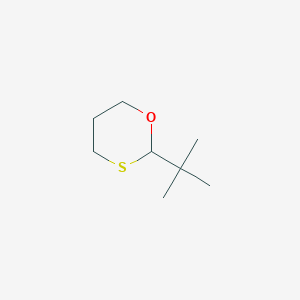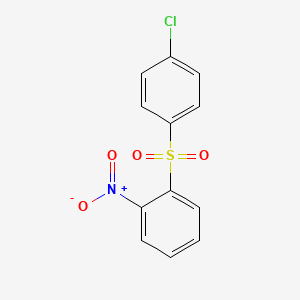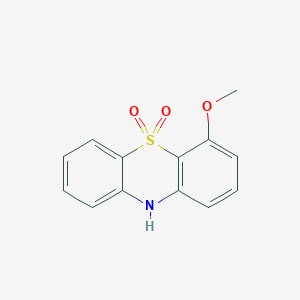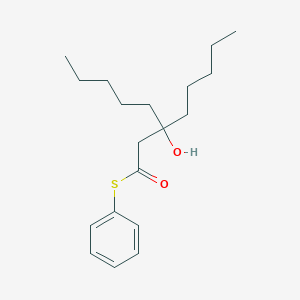
Methyl octadeca-3,7-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl octadeca-3,7-dienoate is an organic compound that belongs to the class of fatty acid methyl esters. It is characterized by its long carbon chain with two double bonds located at the 3rd and 7th positions. This compound is often found in various natural sources and has been studied for its potential biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl octadeca-3,7-dienoate can be synthesized through several methods. One common approach involves the esterification of octadeca-3,7-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
Industrial production of this compound often involves the extraction of linoleic acid from natural sources such as vegetable oils. The extracted linoleic acid is then subjected to catalytic hydrogenation to produce the desired methyl ester. This method is favored for its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl octadeca-3,7-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxy derivatives.
Reduction: Saturated methyl octadecanoate.
Substitution: Amides, esters, and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor for the synthesis of complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research indicates its cytotoxic effects on certain cancer cell lines, making it a candidate for anticancer drug development.
Mécanisme D'action
The biological effects of methyl octadeca-3,7-dienoate are primarily attributed to its ability to interact with cellular membranes and modulate signaling pathways. It can incorporate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it has been shown to inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl octadeca-9,12-dienoate: Another fatty acid methyl ester with double bonds at the 9th and 12th positions.
Methyl octadeca-9,11-dienoate: Similar structure but with double bonds at the 9th and 11th positions.
Uniqueness
Methyl octadeca-3,7-dienoate is unique due to the specific positioning of its double bonds, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59619-92-0 |
|---|---|
Formule moléculaire |
C19H34O2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
methyl octadeca-3,7-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13,16-17H,3-11,14-15,18H2,1-2H3 |
Clé InChI |
RPPKENIMWOVZIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC=CCCC=CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14597934.png)
![N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14597938.png)


![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)




![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)



